cystodytin D
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Overview
Description
Cystodytin D is an alkaloid that is an enamide obtained by the formal condensation of 3-methylbut-2-enoic acid with 6-(2-amino-1-hydroxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an organic heterotetracyclic compound, an enamide, a secondary alcohol, an enone and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid.
Scientific Research Applications
Chemical Investigation and Alkaloid Identification
Research on cystodytin D involves its identification and characterization among marine alkaloids. Diop et al. (2022) studied the tunicate Cystodytes sp., identifying various pyridoacridine alkaloids, including cystodytin L, which is closely related to this compound. These compounds are characterized using a combination of spectroscopic methods, highlighting the diversity of marine-sourced alkaloids (Diop et al., 2022).
Total Synthesis of Marine Alkaloids
Jiang et al. (2022) achieved the total synthesis of marine alkaloids cystodytins A-K, which includes this compound. This synthesis process highlights significant advances in the construction of complex molecular structures derived from marine sources. The study established the absolute configuration of stereogenic centers in these alkaloids, contributing to the understanding of their chemical nature (Jiang et al., 2022).
Biological Activities and Potential Applications
Studies on the bioactive properties of this compound and related compounds have been conducted. For example, Fong and Copp (2013) investigated the DNA binding affinity and antiproliferative activity of styelsamine and cystodytin analogues, including compounds similar to this compound. These compounds demonstrated potential for inhibiting tumor cell proliferation in vitro, indicating possible therapeutic applications in cancer treatment (Fong & Copp, 2013).
properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C22H19N3O3/c1-12(2)9-19(28)24-11-18(27)15-10-17(26)22-20-14(7-8-23-22)13-5-3-4-6-16(13)25-21(15)20/h3-10,18,27H,11H2,1-2H3,(H,24,28) |
InChI Key |
ANJZOYDQOAVRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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